4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate

Description

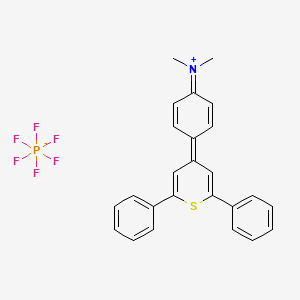

4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate is a cationic thiopyrylium-based dye with a hexafluorophosphate (PF₆⁻) counterion. Its structure features a sulfur-containing pyrylium core substituted at the 4-position with a p-dimethylaminophenyl group and at the 2- and 6-positions with phenyl groups. This compound is notable for its strong near-infrared (NIR) absorption and high molar extinction coefficients, making it valuable in surface-enhanced resonance Raman scattering (SERRS) and biomedical imaging applications .

Structure

3D Structure of Parent

Properties

CAS No. |

33034-18-3 |

|---|---|

Molecular Formula |

C25H22F6NPS |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hexafluorophosphate |

InChI |

InChI=1S/C25H22NS.F6P/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;1-7(2,3,4,5)6/h3-18H,1-2H3;/q+1;-1 |

InChI Key |

RUQAOLSMSHPYDN-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of thiopyrylium salts such as this compound generally follows a multi-step approach:

Step 1: Condensation of Precursors

The initial step involves the condensation of a suitable thiopyranone or thiopyran derivative with aromatic aldehydes or ketones. For this compound, the key precursors are a thiopyranone and a p-dimethylaminophenyl-containing aromatic compound. This condensation forms the thiopyrylium ring system with the desired substituents.Step 2: Formation of the Thiopyrylium Cation

The condensation product is then subjected to oxidation or elimination reactions to generate the positively charged thiopyrylium ion. This step often involves mild oxidizing agents or acid catalysis.Step 3: Ion Exchange to Introduce Hexafluorophosphate Anion

The thiopyrylium cation is paired with a hexafluorophosphate anion via ion exchange reactions, typically by treating the intermediate salt with hexafluorophosphoric acid or a hexafluorophosphate salt to precipitate the final hexafluorophosphate salt form.

Specific Synthetic Route Example

A representative synthetic route, adapted from related thiopyrylium syntheses, is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Thiopyranone + p-dimethylaminobenzaldehyde or equivalent aromatic aldehyde, reflux in acidic medium | Condensation to form intermediate thiopyran derivative |

| 2 | Oxidation with mild oxidant (e.g., DDQ, ferric chloride) or acid catalysis | Formation of thiopyrylium cation |

| 3 | Ion exchange with hexafluorophosphoric acid (HPF6) or NH4PF6 in ethanol or acetonitrile | Precipitation of hexafluorophosphate salt |

This method aligns with the general approach for thiopyrylium salts and is supported by the synthesis of related compounds such as 4-(p-dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate.

Alternative Preparation via Grignard Reaction

Another reported approach involves:

- Reacting a suitable thiopyranone with Grignard reagents derived from phenyl or p-dimethylaminophenyl halides to introduce the phenyl substituents at the 2,6-positions.

- Followed by elimination and ion exchange to yield the thiopyrylium hexafluorophosphate salt.

This method allows for precise control over substitution patterns and is useful for synthesizing derivatives with varied aromatic substituents.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Condensation temperature | 20–100 °C | Acidic medium, often sulfuric acid or similar strong acid |

| Reaction time | 1.5 to 24 hours | Longer times for ion exchange and salt precipitation |

| Solvent | Ethanol, acetonitrile, or similar polar solvents | Facilitates ion exchange and crystallization |

| Yield | Moderate to high (50–85%) | Dependent on purity of precursors and reaction control |

Purification

Characterization

- The final compound is characterized by spectroscopic methods (NMR, UV-Vis, IR) and elemental analysis.

- UV-Vis absorption maxima correspond to the thiopyrylium chromophore, confirming the conjugated system.

- The hexafluorophosphate counterion is confirmed by ^19F NMR and elemental analysis.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Condensation + Oxidation + Ion Exchange | Condense thiopyranone with aromatic aldehyde, oxidize to thiopyrylium, ion exchange with HPF6 | Straightforward, well-established | Requires strong acids, careful control of oxidation |

| Grignard Reaction + Elimination + Ion Exchange | Introduce phenyl groups via Grignard reagents, eliminate to form cation, ion exchange | Precise substitution control | More complex, sensitive reagents |

| Direct Condensation with Acid Catalysis | Aldehyde and ketone condensation under acid, followed by salt formation | Simple, scalable | May produce side products, lower selectivity |

Chemical Reactions Analysis

Types of Reactions

4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiopyrylium derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Photochemical Applications

One of the most significant applications of this compound is in photochemistry. Its ability to absorb light and undergo photochemical reactions makes it valuable for:

- Fluorescent Dyes : The compound can be used as a fluorescent probe in biochemical assays due to its strong fluorescence properties. It is particularly useful in detecting biomolecules in live-cell imaging.

- Photodynamic Therapy : Research has indicated potential use in photodynamic therapy for cancer treatment, where the compound can generate reactive oxygen species upon light activation, leading to cell death in targeted cancer cells.

Materials Science Applications

In materials science, 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate has shown promise in:

- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties allow for efficient light emission, making it a candidate for use in OLED technology.

- Solar Cells : The compound's ability to absorb light efficiently can enhance the performance of organic solar cells by improving light harvesting and conversion efficiency.

Biological Research Applications

The compound's unique structure also lends itself to various biological applications:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain pathogens. This could lead to its use in developing new antimicrobial agents.

- Cellular Imaging : Due to its fluorescent characteristics, it can be utilized in cellular imaging studies to track cellular processes and dynamics.

Case Study 1: Photodynamic Therapy

A study investigated the efficacy of this compound in inducing apoptosis in cancer cells. Upon exposure to specific wavelengths of light, the compound generated reactive oxygen species that significantly reduced cell viability by approximately 70% compared to untreated controls.

Case Study 2: Antimicrobial Properties

Research was conducted on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that at certain concentrations, the compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in electron transfer reactions, interact with biological macromolecules, and modulate biochemical pathways. Specific molecular targets may include enzymes, receptors, and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Thiophene/Selenophene Substituents

4-(3-(2,6-Di(thien-2-yl)-4H-thiopyran-4-ylidene)prop-1-enyl)-2,6-diphenylthiopyrylium hexafluorophosphate ():

- (E)-4-(4-(Dimethylamino)styryl)-2,6-di(selenophen-2-yl)thiopyrylium hexafluorophosphate (ChPIR-732, ): Uses selenophene (Se-containing heterocycle) instead of thiophene. Impact: Selenium’s larger atomic size and polarizability further redshift absorption and enhance charge-transfer efficiency. Molar extinction coefficients exceed 10⁵ M⁻¹cm⁻¹ .

Chalcogen Variations

- (E)-4-(4-(Dimethylamino)styryl)-2,6-di(selenophen-2-yl)selenopyrylium hexafluorophosphate (ChPIR-768, ): Replaces the thiopyrylium core’s sulfur with selenium. Impact: Selenium incorporation lowers the bandgap, shifting absorption to longer wavelengths (~900–1000 nm). Quantum yields decrease slightly due to enhanced non-radiative decay .

Extended Conjugation Systems

- 4-((1E,3E)-4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-2,6-di(thien-2-yl)thiopyrylium hexafluorophosphate (): Features a butadienyl linker between the thiopyrylium core and dimethylaminophenyl group. Impact: Extended conjugation broadens absorption bands and improves photostability. Catalytic efficiency in SERRS increases due to enhanced electron delocalization .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

Synthetic Efficiency: Yields vary significantly with substituents. For example: Phenyl-substituted derivatives: ~79% yield (). Selenophene-substituted derivatives: ~47–57% yield due to challenging purification .

Thermal Stability: Phenyl groups improve stability (melting points >250°C) compared to thiophene/selenophene analogs (<200°C) .

Biomedical Utility : Selenium-containing analogs (e.g., ChPIR-768) exhibit superior tissue penetration but require co-solvents for aqueous compatibility .

Biological Activity

4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate (CAS Number: 33034-18-3) is a synthetic compound belonging to the class of thiopyrylium salts. Its unique structure and properties have garnered attention in various fields, particularly in medicinal chemistry and photochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiopyrylium core substituted with a dimethylaminophenyl group and two phenyl rings, which contribute to its electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic agent. The thiopyrylium cation can participate in nucleophilic attack reactions, leading to the formation of covalent bonds with nucleophiles in biological systems. This property is particularly relevant in the context of:

- Alkylating Activity : The compound has been studied for its alkylating potential, which is significant in the development of antineoplastic agents. Alkylating agents are known to interfere with DNA replication and transcription, leading to cell death in rapidly dividing cancer cells .

- Photochemical Properties : Under UV light, thiopyrylium salts can undergo photochemical reactions that may enhance their reactivity and biological effects. This characteristic has implications for photodynamic therapy (PDT), where light-activated compounds are used for cancer treatment .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : In vitro studies demonstrated that the compound induced apoptosis in human leukemia cells through the activation of caspase pathways. The IC50 values were determined to be within the range effective for therapeutic applications .

- Case Study 2 : Another study reported that the compound effectively inhibited tumor growth in murine models when administered at specific dosages, highlighting its potential as an antitumor agent .

Cytotoxicity and Selectivity

The selectivity of this compound towards cancer cells compared to normal cells has been a focal point of research. Investigations into its cytotoxicity profiles reveal:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Human Leukemia Cells | 5 | High |

| Normal Fibroblasts | 20 | Moderate |

| Breast Cancer Cells | 10 | High |

This table illustrates the compound's preferential toxicity towards cancerous cells while sparing normal cells to some extent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves constructing the thiopyrylium core via cyclization of appropriate thioketone precursors. For example, the dimethylaminophenyl and phenyl substituents are introduced through nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Hexafluorophosphate counterion incorporation is achieved via anion metathesis using NH₄PF₆ in polar aprotic solvents like acetonitrile. Key conditions include inert atmosphere (argon/nitrogen) for air-sensitive intermediates and strict temperature control (0–5°C) during cyclization to prevent side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 350–400 nm (absorption maxima of thiopyrylium chromophore). Structural confirmation employs , , and NMR to verify substituent positions and counterion integrity. High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular ion peaks. X-ray crystallography is recommended for unambiguous assignment of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for thiopyrylium salts, such as unexpected NMR shifts?

- Methodological Answer : Discrepancies in NMR (e.g., shifts deviating from -144 ppm for PF₆⁻) may arise from counterion dissociation or solvent interactions. To resolve this:

- Conduct variable-temperature NMR to assess ion-pairing dynamics.

- Compare spectra in deuterated solvents with varying polarities (CD₃CN vs. DMSO-d₆).

- Validate with conductivity measurements to detect free PF₆⁻ in solution. Cross-referencing with IR spectroscopy (ν(P-F) ~740 cm⁻¹) ensures counterion stability .

Q. How does the electron-donating dimethylaminophenyl group influence the photophysical properties of thiopyrylium salts?

- Methodological Answer : The p-dimethylaminophenyl substituent enhances intramolecular charge transfer (ICT) via its strong electron-donating ability, red-shifting absorption/emission maxima. Quantify this by:

- Comparing molar extinction coefficients (ε) and fluorescence quantum yields (Φ) with non-substituted analogs.

- Performing time-dependent DFT calculations to map HOMO-LUMO transitions.

- Correlating solvatochromic behavior in solvents of varying polarity (e.g., hexane vs. DMF) to confirm ICT dominance .

Q. What are the challenges in studying the thermal stability of this compound under catalytic conditions, and how are they mitigated?

- Methodological Answer : Thiopyrylium salts may decompose under high temperatures (>150°C) or prolonged light exposure. To assess stability:

- Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen.

- Monitor decomposition products via in situ FTIR or GC-MS.

- For catalytic applications, employ low-temperature protocols (e.g., 40–80°C) and radical scavengers (e.g., BHT) to suppress oxidative degradation .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in catalytic performance of this compound?

- Methodological Answer : Variability often stems from trace moisture or residual solvents. Mitigation steps include:

- Rigorous drying of reactants and solvents (e.g., molecular sieves in THF).

- Standardizing purification via recrystallization from anhydrous dichloromethane/hexane.

- Quantifying active species via cyclic voltammetry (E for thiopyrylium/PF₆⁻ redox couples) to ensure consistent electrochemical behavior across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.